2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride
Overview
Description
“2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1416713-58-0. It has a molecular weight of 221.13 . This compound is used in various scientific research applications and has immense potential for developing innovative solutions in drug discovery and organic synthesis.
Molecular Structure Analysis
The IUPAC name of this compound is this compound. The InChI code is 1S/C9H12N2.2ClH/c1-10-8-4-5-11-9(6-8)7-2-3-7;;/h4-7H,2-3H2,1H3,(H,10,11);2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.13 .Scientific Research Applications
Cyclopropyl Groups in Scientific Research
Cyclopropyl-containing compounds are noteworthy in drug development and have been studied for their unique reactivity and potential in synthesizing new chemical entities. For example, the oxidation of methylene groups activated by an adjacent cyclopropane has been explored for producing carbonylcyclopropanes, which are valuable in synthetic organic chemistry due to their efficiency and the atom economy of the reactions involved. This process highlights the cyclopropyl group's role in facilitating innovative synthetic pathways (Sedenkova et al., 2018).
Pyridine Derivatives in Research
Pyridine derivatives, such as 2-oxo-3-cyanopyridines, have garnered attention due to their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. The high reactivity of the 2-oxo-3-cyanopyridine scaffold makes it a critical intermediate in various organic syntheses, underlining the significance of pyridine moieties in medicinal chemistry and drug discovery (Ghosh et al., 2015).
Applications Beyond Drug Discovery
In addition to their roles in drug synthesis and development, compounds with cyclopropyl groups and pyridine derivatives are explored for other scientific applications, including materials science and catalysis. For instance, amine-functionalized metal–organic frameworks (MOFs) demonstrate potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This application is particularly relevant for pyridine-based MOFs, showcasing the versatility of these compounds beyond pharmaceuticals (Lin et al., 2016).
Mechanism of Action
The mechanism of action of “2-Cyclopropyl-N-methylpyridin-4-amine dihydrochloride” is not specified in the information I found. Its use in drug discovery suggests it may interact with biological systems, but the exact mechanisms would depend on the specific context of its use.
Safety and Hazards
properties
IUPAC Name |
2-cyclopropyl-N-methylpyridin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-10-8-4-5-11-9(6-8)7-2-3-7;;/h4-7H,2-3H2,1H3,(H,10,11);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVQMBFRBYMKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1)C2CC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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